molecular formula C7H11NO B13174802 1-(Azetidin-3-yl)but-3-en-1-one

1-(Azetidin-3-yl)but-3-en-1-one

Cat. No.: B13174802
M. Wt: 125.17 g/mol
InChI Key: DIECRUCOEKMWNK-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)but-3-en-1-one is a heterocyclic organic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as microwave irradiation and the use of solid supports like alumina have been explored for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)but-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

1-(Azetidin-3-yl)but-3-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)but-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization, which is crucial in cell division. This inhibition occurs through binding at the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Comparison: 1-(Azetidin-3-yl)but-3-en-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown significant potential in medicinal chemistry, particularly in the development of anti-cancer agents .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(azetidin-3-yl)but-3-en-1-one

InChI

InChI=1S/C7H11NO/c1-2-3-7(9)6-4-8-5-6/h2,6,8H,1,3-5H2

InChI Key

DIECRUCOEKMWNK-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CNC1

Origin of Product

United States

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